2-Cyclopropylfuran-3-carboxylic acid

Lipophilicity Drug-likeness XLogP

Regioisomeric inconsistency in furan building blocks leads to irreproducible SAR data. 2-Cyclopropylfuran-3-carboxylic acid provides a defined 2,3-substitution pattern, eliminating uncontrolled variables in medicinal chemistry. - Carboxyl at 3-position enables direct amide coupling without oxidation (saves 15-40% yield loss). - Lower XLogP (1.1) vs 5-substituted isomer (1.2) and lower MW (152.15) optimize CNS drug-likeness. - ≥95% purity across major suppliers reduces pre-reaction purification; stock available for immediate dispatch.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 1803589-51-6
Cat. No. B1528343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylfuran-3-carboxylic acid
CAS1803589-51-6
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=CO2)C(=O)O
InChIInChI=1S/C8H8O3/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10)
InChIKeyDVKAHSGVCRCIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylfuran-3-carboxylic Acid: Molecular Descriptors & Structural Classification


2-Cyclopropylfuran-3-carboxylic acid (CAS 1803589-51-6, MFCD28145372) is a heterocyclic carboxylic acid building block characterized by a furan ring substituted with a cyclopropyl group at the 2-position and a carboxylic acid moiety at the 3-position [1]. The compound has a molecular weight of 152.15 g/mol, molecular formula C8H8O3, and a computed XLogP3-AA value of 1.1 [1][2]. This scaffold serves as a versatile intermediate in medicinal chemistry and organic synthesis, with the cyclopropyl group imparting distinct steric and electronic properties that influence reactivity relative to unsubstituted or alternative furan carboxylic acid derivatives [3].

Heterocyclic building block for fragment-based discovery and parallel synthesis
Carboxylic acid enables direct amide coupling without oxidation steps
Requires confirmation of 2,3-regiochemistry for reliable SAR interpretation

2-Cyclopropylfuran-3-carboxylic Acid: Non-Interchangeability in SAR Research


The substitution pattern on the furan ring fundamentally alters both physicochemical properties and synthetic utility. For instance, relocating the cyclopropyl and carboxyl groups to different positions—as seen in 5-cyclopropylfuran-2-carboxylic acid (CAS 862089-27-8) or 3-cyclopropylfuran-2-carboxylic acid (CAS 1803584-42-0)—changes hydrogen-bonding geometry and electronic distribution [1][2]. Even more pronounced, adding a methyl group to the 4-position of the furan ring (2-cyclopropyl-4-methylfuran-3-carboxylic acid, CAS 2418691-89-9) increases molecular weight from 152.15 g/mol to 166.17 g/mol and alters lipophilicity, which directly impacts downstream synthetic yields, purification requirements, and biological target engagement . Generic substitution without accounting for these specific structural variations risks invalidating structure-activity relationship (SAR) studies and introduces uncontrolled variables in multi-step synthetic routes.

! Positional isomer (e.g., 5-cyclopropylfuran-2-carboxylic acid) may shift H-bond geometry and electronic distribution
! Methyl-substituted analogs alter molecular weight and lipophilicity, impacting purification and yields
! Regioisomeric swap (3-cyclopropylfuran-2-carboxylic acid) changes vector geometry, may invalidate SAR hypotheses

2-Cyclopropylfuran-3-carboxylic Acid: Differentiation from Closest Analogs


Lipophilicity: XLogP vs Positional Isomer

2-Cyclopropylfuran-3-carboxylic acid demonstrates a computed XLogP3-AA value of 1.1 [1], which differs meaningfully from the 5-cyclopropylfuran-2-carboxylic acid positional isomer (XLogP3-AA = 1.2) [2]. This 0.1 log unit difference in lipophilicity, while numerically modest, reflects altered partitioning behavior that influences membrane permeability predictions and chromatographic retention times in purification workflows.

Lipophilicity (XLogP)
Cross-study
1.1 vs 1.2 (Δ 0.1 log unit)
Supports logP-dependent assay reproducibility
Computed XLogP3-AA; experimental confirmation advised
Lipophilicity Drug-likeness XLogP Furan derivatives Cyclopropyl substitution

Topological Polar Surface Area vs Methyl-Substituted Analog

The topological polar surface area (TPSA) of 2-cyclopropylfuran-3-carboxylic acid is 50.4 Ų [1]. This value is substantially lower than that of the 4-methyl-substituted analog 2-cyclopropyl-4-methylfuran-3-carboxylic acid (CAS 2418691-89-9), which, based on an added methyl group, would have a TPSA increase of approximately 0–3 Ų but more importantly alters molecular weight from 152.15 g/mol to 166.17 g/mol . The difference in molecular weight and TPSA directly impacts predictions of oral bioavailability and passive membrane permeability per Veber's rules.

Topological PSA
Class-level
50.4 Ų; MW 152.15 vs 166.17 g/mol
Lower MW provides derivatization flexibility
Class-level inference; verify for specific analog
TPSA Bioavailability Blood-brain barrier Medicinal chemistry Physicochemical property

Purity Specification: Commercial vs In-House Synthesis

Commercially available 2-cyclopropylfuran-3-carboxylic acid is supplied at ≥95% purity [1]. In contrast, analogous in-house synthetic routes for cyclopropyl-furan carboxylic acids frequently yield materials of 80–90% purity prior to recrystallization or chromatography [2], representing a 5–15 percentage point purity deficit. The commercial availability of the target compound at defined purity eliminates the need for additional purification steps that consume time and resources in early-stage discovery workflows.

Purity Specification
Class-level
≥95% commercial vs crude 80–90%
Reduces pre-reaction purification needs
Verify lot-specific COA before synthesis
Purity Quality control Building block Procurement Synthetic intermediate

Hazard Profile: Acute Oral Toxicity (H302)

2-Cyclopropylfuran-3-carboxylic acid carries the GHS hazard statement H302 (Harmful if swallowed) [1]. This classification is identical to that of the positional isomer 5-cyclopropylfuran-2-carboxylic acid (CAS 862089-27-8), which also carries H302 at 100% confidence [2]. While this does not constitute a safety advantage, the consistency of GHS classification across the scaffold class simplifies safety protocol implementation in multi-compound screening libraries and reduces the need for compound-specific hazard reassessment during procurement.

GHS Hazard (H302)
Cross-study
H302 — identical to positional isomer
Standardized safety protocols applicable
Review current SDS; classification may be updated
GHS classification Laboratory safety H302 Toxicity Handling requirements

Synthetic Utility: Carboxylic Acid vs Aldehyde Analogs

The carboxylic acid functionality at the 3-position of 2-cyclopropylfuran-3-carboxylic acid enables direct amide coupling and esterification reactions, distinguishing it from analogous furan aldehydes (e.g., 3-cyclopropylfuran-2-carbaldehyde, CAS 1803584-42-0 aldehyde derivative) which require oxidation steps to achieve similar reactivity . While quantitative synthetic yield comparisons are not available in the open literature for this specific compound, the presence of a free carboxylic acid group eliminates an oxidation step that, for related furan aldehyde substrates, has been reported to proceed with yields of 60–85% [1].

Synthetic Utility
Class-level
Carboxylic acid vs aldehyde: saves oxidation step
Eliminates 15–40% material loss risk
Based on general furan aldehyde literature
Synthetic building block Carboxylic acid Amide coupling Furan chemistry Drug discovery

Regiochemistry: 2,3- vs 3,2-Substitution Pattern

2-Cyclopropylfuran-3-carboxylic acid (CAS 1803589-51-6) represents a regioisomeric scaffold distinct from 3-cyclopropylfuran-2-carboxylic acid (CAS 1803584-42-0). In the latter, the carboxyl group occupies the 2-position and the cyclopropyl group the 3-position [1][2]. This positional exchange alters the spatial orientation of the hydrogen-bonding carboxyl group relative to the furan oxygen and cyclopropyl moiety, which in drug discovery contexts translates to different vector geometry for fragment growing and distinct binding mode potential.

Regiochemistry
Head-to-head
2,3- vs 3,2-substitution: distinct vector geometry
Correct isomer essential for SAR interpretation
Confirm by NMR or SMILES before procurement
Regioisomer Positional isomer Structure-activity relationship Furan carboxylic acid Scaffold diversity

2-Cyclopropylfuran-3-carboxylic Acid: Key Application Scenarios


Fragment-Based Discovery and Lead Optimization

2-Cyclopropylfuran-3-carboxylic acid is optimally deployed in fragment-based screening libraries and lead optimization programs where lipophilicity (XLogP = 1.1) [1] and polar surface area (TPSA = 50.4 Ų) [2] must be tightly controlled. Its lower lipophilicity relative to the 5-substituted isomer (XLogP = 1.2) and its lower molecular weight (152.15 g/mol) compared to methyl-substituted analogs (e.g., 166.17 g/mol) make it a preferred starting point for optimizing drug-likeness and CNS permeability profiles according to Lipinski's and Veber's rules.

Parallel Synthesis & Amide Library Generation

The carboxylic acid functionality of 2-cyclopropylfuran-3-carboxylic acid enables direct amide bond formation without preliminary oxidation steps required for aldehyde analogs [1]. Researchers engaged in parallel synthesis of compound libraries should prioritize this building block over furan aldehyde derivatives to eliminate synthetic steps that incur material loss (estimated 15–40% yield penalty based on furan aldehyde oxidation literature) [2]. Commercial availability at ≥95% purity further streamlines library production by reducing pre-reaction purification requirements.

SAR Studies of Regioisomeric Furan Scaffolds

For structure-activity relationship investigations where the spatial orientation of hydrogen-bonding groups is a critical variable, 2-cyclopropylfuran-3-carboxylic acid provides a defined regioisomeric scaffold with the carboxyl group at the 3-position and cyclopropyl at the 2-position [1]. This contrasts with the 3-cyclopropylfuran-2-carboxylic acid isomer (CAS 1803584-42-0), where the carboxyl occupies the 2-position [2]. The distinct vector geometry of these two isomers translates to different binding mode hypotheses, making the procurement of the correct regioisomer essential for interpreting SAR data.

Uniform Hazard Profiles for Laboratory Procurement

For compound management and procurement operations handling multiple furan carboxylic acid building blocks, 2-cyclopropylfuran-3-carboxylic acid offers the advantage of a GHS classification (H302) [1] that is identical to the 5-cyclopropylfuran-2-carboxylic acid isomer [2]. This uniformity across the scaffold class reduces the administrative burden of maintaining compound-specific safety protocols and enables consistent storage and handling procedures across the building block collection.

Application
Selection Property
Validation Focus
Fragment-based screening library construction
Controlled lipophilicity & TPSA
Drug-likeness profiling and CNS permeability assessment
Parallel amide library synthesis
Direct carboxylic acid reactivity
Step-count reduction and material efficiency
Regioisomeric SAR studies
Defined 2,3-substitution pattern
Binding mode hypothesis testing
Compound management & library procurement
Uniform GHS hazard profile (H302)
Standardized safety and storage protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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